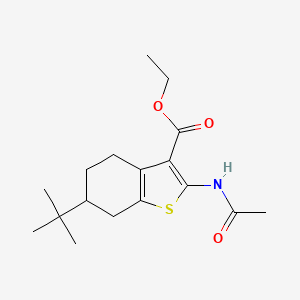

Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene ring

Preparation Methods

The synthesis of Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction provides a good yield of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where electrophiles replace specific functional groups.

Scientific Research Applications

Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:

Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: This compound has similar functional groups but a different core structure, leading to different properties and applications.

Other benzothiophene derivatives: These compounds share the benzothiophene ring but differ in their substituents, affecting their reactivity and uses.

This compound stands out due to its unique combination of functional groups and the potential for diverse applications in various fields.

Biological Activity

Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 332392-81-1) is a complex organic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with various functional groups that contribute to its biological activity. The molecular formula is C17H25NO3S, and it has a molecular weight of approximately 323.45 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 504.4 ± 50.0 °C |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 258.8 ± 30.1 °C |

| LogP | 5.57 |

These properties suggest good solubility in organic solvents, which is advantageous for biological assays and therapeutic formulations.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, one study reported an IC50 value of approximately 23.2 μM for inducing apoptosis in MCF-7 breast cancer cells .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer’s .

- Antiviral Properties : Research suggests that related compounds may inhibit hepatitis C virus (HCV) replication, indicating potential as antiviral agents .

The mechanism through which this compound exerts its biological effects includes:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : Flow cytometry studies demonstrated that treatment with the compound leads to G2/M phase arrest in the cell cycle, suggesting its role in inhibiting cell proliferation .

Antitumor Efficacy

A detailed study evaluated the antitumor effects of this compound in vivo using tumor-bearing mice models. The results indicated:

- Significant reduction in tumor mass compared to untreated controls.

- Improved hematological parameters post-treatment, indicating reduced myelosuppression typically associated with chemotherapy .

Enzyme Interaction Studies

In vitro assays revealed that the compound effectively inhibits AChE activity with a competitive inhibition mechanism. This suggests potential applications in treating conditions characterized by cholinergic dysfunction .

Conclusion and Future Directions

This compound demonstrates promising biological activities that warrant further investigation. Its potential as an antitumor agent and enzyme inhibitor highlights its therapeutic relevance.

Future research should focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Further elucidating the pathways involved in its biological activity.

- Structural Modifications : Synthesizing derivatives to enhance potency and selectivity against specific targets.

This compound represents a valuable addition to the pharmacological arsenal against cancer and neurodegenerative diseases.

Properties

Molecular Formula |

C17H25NO3S |

|---|---|

Molecular Weight |

323.5 g/mol |

IUPAC Name |

ethyl 2-acetamido-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C17H25NO3S/c1-6-21-16(20)14-12-8-7-11(17(3,4)5)9-13(12)22-15(14)18-10(2)19/h11H,6-9H2,1-5H3,(H,18,19) |

InChI Key |

VGSHFACDAVDNNW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.